

In-Depth Technical Guide to Spiro[adamantane-2,2'-oxirane]

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Compound of Interest

Compound Name: Spiro[adamantane-2,2'-oxirane]

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **spiro[adamantane-2,2'-oxirane]**, a unique heterocyclic compound incorporating the rigid and lipophilic adamantane cage. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties

Spiro[adamantane-2,2'-oxirane] (CAS Number: 24759-97-5) is a white crystalline solid at room temperature. Its rigid, spirocyclic structure, formed by the fusion of an adamantane cage and an oxirane ring, imparts distinct physicochemical characteristics. The adamantane moiety contributes to high lipophilicity and thermal stability, while the strained oxirane ring is the center of its chemical reactivity.

Table 1: General Physicochemical Properties of **Spiro[adamantane-2,2'-oxirane]**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ O	-
Molecular Weight	164.25 g/mol	[1]
Appearance	White crystalline solid	Inferred from similar adamantane derivatives
Melting Point	63-65 °C	Data from analogous compounds
Boiling Point	Not available	-
Solubility	Soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, acetone). Insoluble in water.	Inferred from structure

Spectroscopic Data

The structural elucidation of **spiro[adamantane-2,2'-oxirane]** is achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: ¹H NMR Spectral Data of **Spiro[adamantane-2,2'-oxirane]** (CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.60	s	2H	-CH ₂ - (oxirane)
~1.90 - 1.60	m	14H	Adamantane protons

Note: Specific assignments for the adamantane protons can be complex due to overlapping signals.

Table 3: ¹³C NMR Spectral Data of **Spiro[adamantane-2,2'-oxirane]** (CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~60.0	Spiro C (C-O)
~50.0	-CH ₂ - (oxirane)
~38.0, 34.0, 27.0, 26.0	Adamantane carbons

Table 4: Key IR and Mass Spectrometry Data

Spectroscopic Method	Key Peaks/Fragments	Interpretation
IR Spectroscopy (KBr, cm ⁻¹)	~3000-2850~1250~850	C-H stretching (adamantane)C-O-C symmetric stretching (epoxide)Epoxide ring breathing
Mass Spectrometry (EI)	m/z = 164 (M ⁺) m/z = 135 91, 79, 77	Molecular ion[M- CHO] ⁺ Characteristic adamantane fragments

Synthesis of Spiro[adamantane-2,2'-oxirane]

The most common and efficient method for the synthesis of **spiro[adamantane-2,2'-oxirane]** is the Corey-Chaykovsky reaction, which involves the reaction of adamantanone with a sulfur ylide.

Experimental Protocol: Corey-Chaykovsky Epoxidation of Adamantanone

Materials:

- Adamantanone
- Trimethylsulfoxonium iodide or Trimethylsulfonium iodide
- Sodium hydride (NaH) or other suitable strong base (e.g., n-butyllithium)

- Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

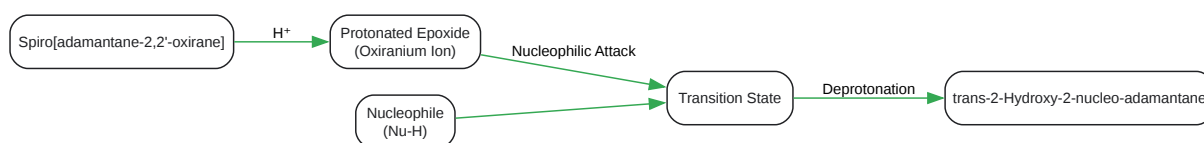
- **Ylide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, sodium hydride (1.1 equivalents) is suspended in anhydrous DMSO under a nitrogen atmosphere. Trimethylsulfoxonium iodide (1.1 equivalents) is added portion-wise at room temperature. The mixture is stirred at room temperature for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide (dimethyloxosulfonium methylide).
- **Reaction with Adamantanone:** A solution of adamantanone (1.0 equivalent) in anhydrous DMSO is added dropwise to the ylide solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50 °C) for several hours (typically 2-4 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with water and then with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude **spiro[adamantane-2,2'-oxirane]** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as methanol or ethanol.

Reactivity and Reaction Mechanisms

The reactivity of **spiro[adamantane-2,2'-oxirane]** is dominated by the strained three-membered oxirane ring, which is susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile then attacks one of the electrophilic carbon atoms of the oxirane. Due to the steric hindrance of the adamantane cage, the attack generally occurs at the less substituted carbon of the epoxide ring, leading to the formation of a trans-1,2-disubstituted adamantane derivative.

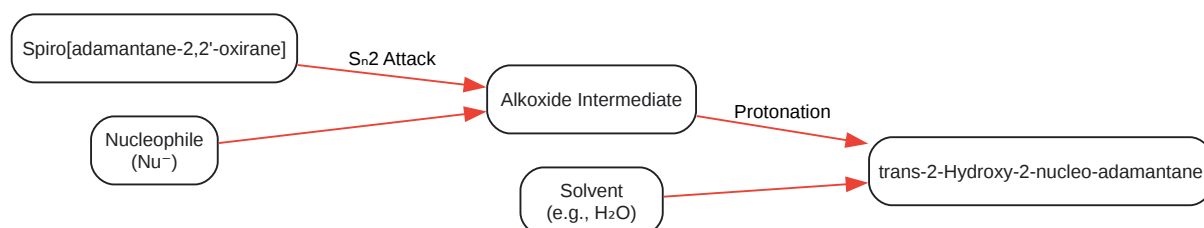


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Caption: Acid-catalyzed ring-opening of spiro-adamantane oxirane.

Nucleophilic Ring-Opening

Under basic or neutral conditions, strong nucleophiles can directly attack one of the carbon atoms of the oxirane ring, leading to its opening. In line with an S_N2 -type mechanism, the attack occurs at the sterically less hindered carbon atom, resulting in inversion of configuration at that center.

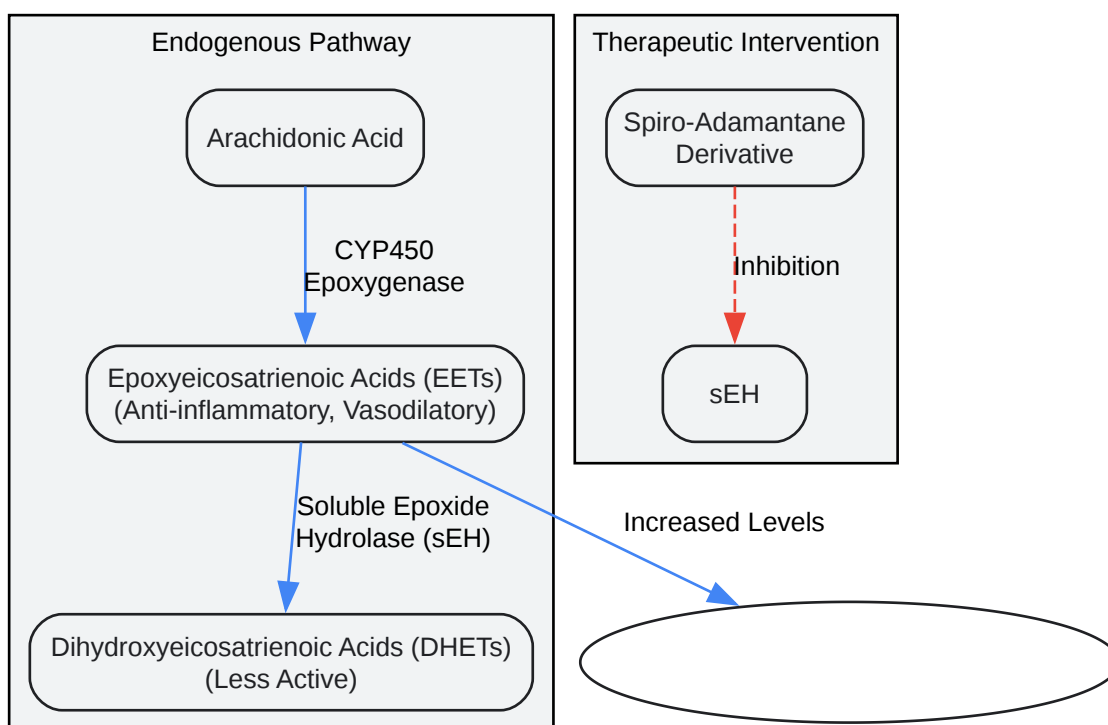


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Caption: Nucleophilic ring-opening of spiro-adamantane oxirane.

Biological Relevance: Inhibition of Soluble Epoxide Hydrolase (sEH)

The adamantane scaffold is a well-known pharmacophore due to its lipophilicity and rigid structure, which can enhance drug-target interactions. Adamantane-containing compounds have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential in treating hypertension, inflammation, and pain. **Spiro[adamantane-2,2'-oxirane]** and its derivatives represent a class of compounds that could potentially interact with the active site of sEH.

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Caption: Proposed mechanism of sEH inhibition by adamantane derivatives.

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References

- 1. bocsci.com [bocsci.com]
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